molecular formula C12H18BNO2 B1398653 4-Methyl-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine CAS No. 1171891-31-8

4-Methyl-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine

Cat. No. B1398653
M. Wt: 219.09 g/mol
InChI Key: GZYZXNXJTPRMKF-UHFFFAOYSA-N
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Description

“4-Methyl-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine” is a chemical compound . It is a member of the heteroarylboronic acid esters chemical structural class . It is typically a colorless to yellow liquid or semi-solid or solid .


Synthesis Analysis

The synthesis of similar compounds involves borylation at the benzylic C-H bond of alkylbenzenes in the presence of a palladium catalyst to form pinacol benzyl boronate . Hydroboration of alkyl or aryl alkynes and alkenes in the presence of transition metal catalysts is also a common method .

Scientific Research Applications

Synthesis and Structural Analysis

  • The compound, along with similar boric acid ester intermediates, has been synthesized and analyzed using FTIR, NMR, and mass spectrometry. X-ray diffraction provided further insights into the crystallographic and conformational aspects. These studies are crucial in understanding the molecular structure and properties of the compound (Huang et al., 2021).

Comparisons with Other Boron Derivatives

  • Comparative analysis with regioisomers, such as 2-bromo-6-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine, reveals differences in molecular orientation and bond angles. This type of research is pivotal for understanding the chemical reactivity and stability of these compounds (Sopková-de Oliveira Santos et al., 2003).

Application in Medicinally Important Compounds

  • The compound serves as an important precursor in the synthesis of medicinally relevant compounds. Its use in Suzuki coupling reactions for the production of various 3-(hetero)arylpyrazolo[1,5-a]pyridines showcases its versatility in pharmaceutical synthesis (Bethel et al., 2012).

Advanced Material Synthesis

  • Its role in the synthesis of advanced materials, such as fluorene copolymers with luminescent properties, illustrates its utility in material science. These copolymers display unique absorption and emission properties, beneficial for various technological applications (Cheon et al., 2005).

Catalytic Applications

  • The compound is utilized in catalytic processes, such as the enantioselective borane reduction of benzyl oximes. This highlights its importance in synthetic chemistry, especially in producing chiral compounds with specific orientations (Huang et al., 2011).

Detection and Sensing Applications

  • Its derivatives have been explored for hydrogen peroxide vapor detection, showcasing its potential in developing sensitive and selective sensors for security and environmental monitoring (Fu et al., 2016).

properties

IUPAC Name

4-methyl-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H18BNO2/c1-9-6-7-14-8-10(9)13-15-11(2,3)12(4,5)16-13/h6-8H,1-5H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GZYZXNXJTPRMKF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B1(OC(C(O1)(C)C)(C)C)C2=C(C=CN=C2)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H18BNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70724600
Record name 4-Methyl-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70724600
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

219.09 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-Methyl-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine

CAS RN

1171891-31-8
Record name 4-Methyl-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine
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Record name 4-Methyl-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 4-Methyl-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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